1-(3,4-Dichlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea
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Description
1-(3,4-Dichlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C17H12Cl2N4O2S2 and its molecular weight is 439.33. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
Research has shown that derivatives of 1,3,4-thiadiazol-2-yl urea possess promising antitumor activities. Novel urea derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. These compounds, characterized by their structural diversity and specific functional groups, have shown significant potential in inhibiting tumor growth and metastasis through various mechanisms, including the modulation of cell division and differentiation signals (Ling et al., 2008; Toolabi et al., 2022; Xia, 2011).
Plant Growth Regulation
Several studies have synthesized and evaluated the biological activity of thiadiazolyl urea derivatives as plant growth regulators. These compounds have demonstrated good activity in promoting plant growth, highlighting their potential use in agricultural practices (Xin-jian et al., 2006).
Enhancement of Adventitious Rooting
Urea derivatives are recognized for their cytokinin-like activity, which exceeds that of adenine compounds in some cases. Notably, compounds such as forchlorofenuron (CPPU) and thidiazuron (TDZ) have been extensively used in in vitro plant morphogenesis studies to enhance adventitious root formation. This application underscores the significant role of chemical structure in the biological activity of urea derivatives (Ricci & Bertoletti, 2009).
VEGFR-2 Inhibition
A novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives containing a phenyl urea warhead have been synthesized and shown to act as antiproliferative agents. These compounds have exhibited the highest degree of cytotoxic effects against certain cancer cell lines, with further assessment confirming their role in inducing apoptosis. Notably, one of the compounds significantly inhibited the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2), offering a new approach to cancer therapy through the targeting of key signaling pathways involved in tumor growth and metastasis (Toolabi et al., 2022).
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O2S2/c18-12-7-6-11(8-13(12)19)20-15(25)21-16-22-23-17(27-16)26-9-14(24)10-4-2-1-3-5-10/h1-8H,9H2,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDURIECZCPCGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.